

Isoatriplicolide Tiglate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isoatriplicolide tiglate*

Cat. No.: *B13911371*

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CAS Number: 133559-39-4

This technical guide provides an in-depth overview of **Isoatriplicolide tiglate**, a sesquiterpene lactone with demonstrated antiproliferative and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this natural compound.

Chemical and Physical Properties

Isoatriplicolide tiglate, a compound isolated from *Paulownia coreana*, possesses a unique chemical structure and a range of physicochemical properties relevant to its biological activity and potential for further development.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ O ₆	PubChem
Molecular Weight	358.4 g/mol	PubChem
IUPAC Name	[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0 ^{4,8}]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate	PubChem
CAS Number	133559-39-4	PubChem
Appearance	Powder	BioCrick
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick
XLogP3-AA	2.6	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	358.14163842 Da	PubChem
Topological Polar Surface Area	78.9 Å ²	PubChem

Biological Activity

Isoatriplicolide tiglate has demonstrated significant biological activity in two key areas: cancer cell proliferation and neuronal protection.

Antiproliferative Activity

Isoatriplicolide tiglate exhibits potent antiproliferative effects against a range of human breast and cervical cancer cell lines.[1][2] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2]

Table 2.1: Antiproliferative and Apoptotic Effects of **Isoatriplicolide Tiglate** on Cancer Cell Lines

Cell Line	Cancer Type	Effect	Effective Concentration
MDA-MB-231	Breast Cancer	Antiproliferation	< 10 µg/mL
MDA-MB-231	Breast Cancer	Apoptosis Induction	> 50 µg/mL
Hs-578T	Breast Cancer	Antiproliferation	< 10 µg/mL
MCF-7	Breast Cancer	Antiproliferation	< 10 µg/mL
HeLa	Cervical Cancer	Antiproliferation	< 10 µg/mL
CaSki	Cervical Cancer	Antiproliferation	< 10 µg/mL
SiHa	Cervical Cancer	Antiproliferation	< 10 µg/mL
C-33A	Cervical Cancer	Antiproliferation	< 10 µg/mL

Note: Specific IC50 values for antiproliferative activity have not been reported in the reviewed literature.

The compound induces cell cycle arrest in the S/G2 phase at concentrations below 10 µg/mL. [1] At concentrations above 50 µg/mL, it triggers apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1][2]

Neuroprotective Activity

Isoatriplicolide tiglate has shown significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[3] This suggests a potential therapeutic role in conditions involving excitotoxicity.

Table 2.2: Neuroprotective Effect of **Isoatriplicolide Tiglate**

Cell Type	Insult	Effect	Concentration Range	Result
Primary Cultured Rat Cortical Cells	Glutamate	Neuroprotection	0.1 μ M to 10 μ M	Exhibited cell viability of about 50%

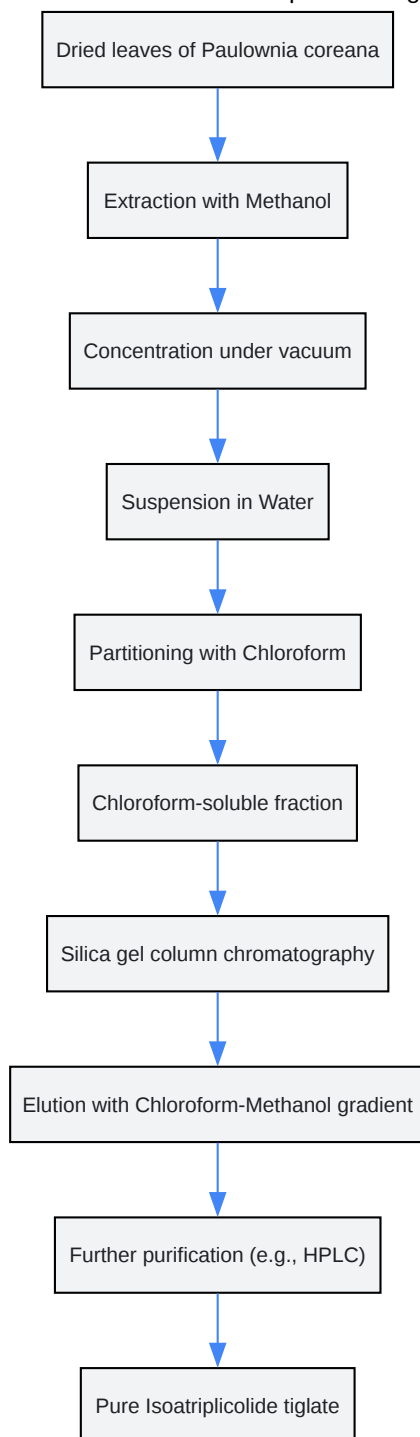
Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological activities of **Isoatriplicolide tiglate**.

Isolation of Isoatriplicolide Tiglate from *Paulownia coreana*

The following workflow outlines the general steps for the isolation and purification of **Isoatriplicolide tiglate**.

Isolation Workflow for Isoatriplicolide Tiglate



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Isolation Workflow for ***Isoatriplicolide Tiglate***

Cell Culture and Viability Assay (MTT Assay)

- **Cell Lines:** Human breast cancer cell lines (MDA-MB-231, Hs-578T, MCF-7) and human cervical cancer cell lines (HeLa, CaSki, SiHa, C-33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to attach overnight.
- **Treatment:** The following day, the medium is replaced with fresh medium containing various concentrations of **Isoatriplicolide tiglate** (typically ranging from 1 to 100 µg/mL). Control wells receive vehicle (e.g., DMSO) only.
- **Incubation:** Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with **Isoatriplicolide tiglate** (e.g., 10 µg/mL) for 24 hours.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- **Staining:** Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Analysis (Western Blot)

- **Protein Extraction:** Cells are treated with **Isoatriplicolide tiglate** (e.g., 50 µg/mL) for various time points (e.g., 0, 6, 12, 24 hours). Cells are then lysed in a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key apoptosis-related proteins (e.g., pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and β-actin as a loading control).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The relative expression levels of the target proteins are quantified.

Neuroprotection Assay

- **Primary Cortical Cell Culture:** Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium.
- **Treatment:** Neurons are pre-treated with various concentrations of **Isoatriplicolide tiglate** (0.1 µM to 10 µM) for a specified duration.
- **Induction of Neurotoxicity:** Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

- **Assessment of Cell Viability:** Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- **Data Analysis:** The protective effect of **Isoatriplicolide tiglata** is determined by comparing the viability of treated cells to that of cells treated with glutamate alone.

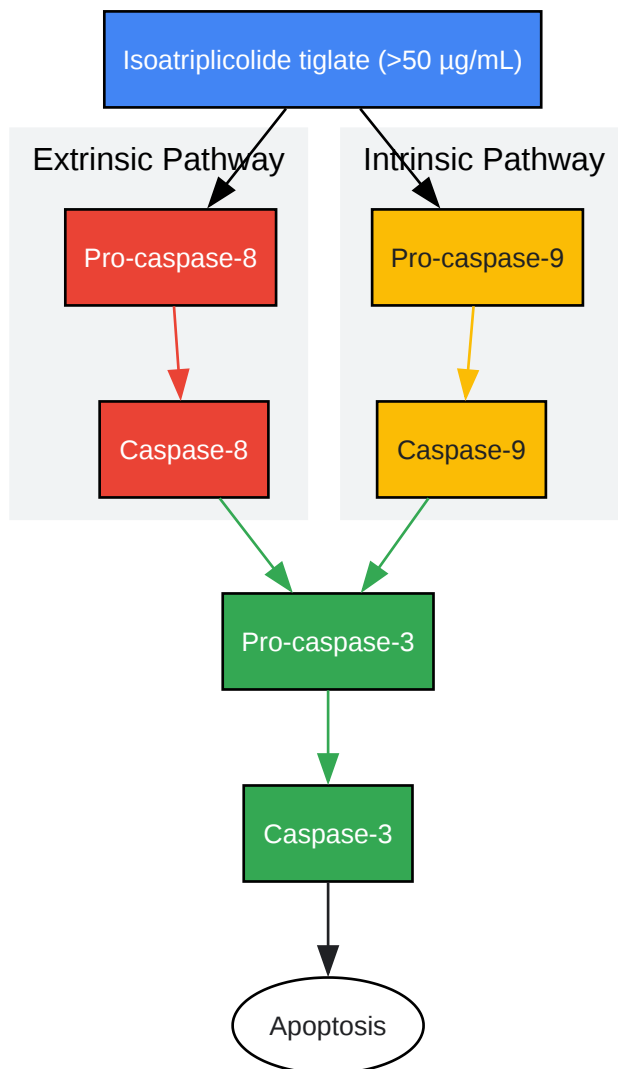
Signaling Pathways

The antiproliferative activity of **Isoatriplicolide tiglata** in cancer cells is mediated by its influence on cell cycle regulation and the induction of apoptosis.

Apoptosis Induction Pathway

At higher concentrations (>50 µg/mL), **Isoatriplicolide tiglata** induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This dual mechanism leads to the activation of key executioner caspases and subsequent cell death.

Apoptosis Signaling Pathway of Isoatriplicolide Tiglate



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*Apoptosis Signaling Pathway of **Isoatriplicolide Tiglate***

This guide provides a comprehensive summary of the current technical knowledge on **Isoatriplicolide tiglate**. Further research is warranted to elucidate the precise molecular targets and to explore its full therapeutic potential in oncology and neuroprotection.

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References

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